molecular formula C18H18N2O2 B5778792 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5778792
M. Wt: 294.3 g/mol
InChI Key: BDSNKEMJRFVJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential use in scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been found to have a wide range of potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its effects through a variety of mechanisms, including the inhibition of key enzymes and the modulation of signaling pathways.
Biochemical and Physiological Effects:
Studies have demonstrated that 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can have a range of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of key signaling pathways. This compound has also been found to have anti-inflammatory effects, with studies demonstrating its ability to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been found to have a range of potential therapeutic applications, and its structure can be modified to improve its pharmacokinetic properties. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammation. Another area of interest is the development of new synthetic methods for the production of this compound, which could improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other fields of research, such as material science.

Synthesis Methods

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through a variety of methods. One common method involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole with 3,4-dimethylphenol in the presence of a suitable catalyst. Another method involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole with 3,4-dimethylbenzyl chloride in the presence of a base.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in scientific research. It has been found to have a range of applications in medicinal chemistry, particularly in the development of new drugs. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. It has also been found to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-5-4-6-15(9-12)18-19-17(22-20-18)11-21-16-8-7-13(2)14(3)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSNKEMJRFVJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

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